molecular formula C24H21N5O2 B11050123 2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide

2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide

Cat. No.: B11050123
M. Wt: 411.5 g/mol
InChI Key: CZTRSBNBKHDVEV-UHFFFAOYSA-N
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Description

2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-PHENYLACETAMIDE is a complex organic compound belonging to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[1,2-a]benzimidazoles typically involves the condensation of appropriate starting materials under specific conditions. For instance, the synthesis may start with the reaction of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and further functionalization to introduce the pyridylmethyl and phenylacetamide groups .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a]benzimidazoles and related heterocyclic compounds such as:

Uniqueness

What sets 2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-PHENYLACETAMIDE apart is its unique combination of functional groups and structural features, which confer specific biological activities and potential therapeutic benefits .

Properties

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide

InChI

InChI=1S/C24H21N5O2/c30-22(26-18-8-2-1-3-9-18)14-17-15-28-21-12-5-4-11-20(21)27-24(28)29(23(17)31)16-19-10-6-7-13-25-19/h1-13,17H,14-16H2,(H,26,30)

InChI Key

CZTRSBNBKHDVEV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=N4)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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